molecular formula C19H17N5O2 B2465145 N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-52-5

N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2465145
CAS No.: 878735-52-5
M. Wt: 347.378
InChI Key: ZZFGTYMSXHKUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ( 878735-52-5) is a chemical compound with the molecular formula C19H17N5O2 and a molecular weight of 347.37 g/mol . This 1,2,3-triazole-4-carboxamide derivative is supplied as a high-purity material for research and development purposes. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and is found in compounds with a wide range of biological activities . Specifically, compounds based on the 1H-1,2,3-triazole-4-carboxamide structure have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Other research into structurally similar triazole-carboxamides has explored their potential as selective cytotoxic agents against human leukemic T-cells, indicating the value of this chemical class in oncology research . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the available scientific literature to investigate the full potential of this compound.

Properties

IUPAC Name

N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-3-26-17-11-7-6-10-16(17)24-13(2)18(22-23-24)19(25)21-15-9-5-4-8-14(15)12-20/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFGTYMSXHKUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer activity. For instance:

  • Study Findings : In vitro tests demonstrated that this compound showed cytotoxic effects against various cancer cell lines with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study : A study assessing the efficacy against Gram-positive and Gram-negative bacteria found that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent:

  • Research Insights : In vitro studies using LPS-stimulated macrophages revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Antimicrobial Activity: It could disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of triazole-carboxamides are heavily influenced by substituents at positions 1 (triazole) and the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 1) Amide Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Ethoxyphenyl 2-Cyanophenyl C₁₉H₁₇N₅O₂ 355.38 High hydrophobicity, strong dipole -
N-(2-Ethoxyphenyl)-1-phenyl analog Phenyl 2-Ethoxyphenyl C₁₈H₁₈N₄O₂ 322.37 Moderate polarity, lower MW
N-(2-Cyanophenyl)-1-benzoisoxazolyl analog 3-Phenylbenzoisoxazolyl 2-Cyanophenyl C₂₅H₁₇N₅O₂ 427.44 Extended aromatic system
1-(4-Isopropylphenyl) analog 4-Isopropylphenyl 2-Ethoxyphenyl C₂₁H₂₃N₄O₂ 363.43 Bulky substituent, high lipophilicity
1-(2-Fluorophenyl) analog 2-Fluorophenyl 2-Ethoxyphenyl C₁₈H₁₇FN₄O₂ 340.35 Enhanced electronic effects

Key Observations :

  • Electron-Donating vs.
  • Molecular Weight : The benzoisoxazolyl analog (427.44 g/mol) has a higher molecular weight due to its extended aromatic system, which may limit bioavailability compared to the target compound (355.38 g/mol) .
  • Lipophilicity : The 4-isopropylphenyl analog’s bulky substituent increases logP, suggesting superior membrane permeability but possible metabolic instability .

Key Observations :

  • The target compound likely follows a standard carboxamide coupling route, similar to ’s method (yields ~82–93%) .

Key Observations :

  • The target’s 2-cyanophenyl group may enhance binding to enzymatic targets (e.g., kinases or receptors) due to its strong dipole, similar to fluorophenyl analogs in .
  • Ethoxy and methyl groups could improve metabolic stability compared to bulkier substituents .

Biological Activity

N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide, with the molecular formula C19H17N5O2C_{19}H_{17}N_{5}O_{2} and a CAS number of 878735-52-5. The structural features include a triazole ring, a carboxamide group, and various aromatic substituents that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their function. This is particularly relevant in the context of cancer treatment where enzyme inhibition can lead to reduced cell proliferation.
  • Antimicrobial Activity : Similar triazole derivatives have shown the ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival . This suggests that this compound might exhibit similar properties.

Anticancer Activity

Recent studies have reported that various triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against multiple cancer cell lines, showing varying degrees of antiproliferative effects. In particular:

  • IC50 Values : Compounds derived from triazoles have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2. For example, some derivatives exhibited IC50 values as low as 1.1 μM .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been documented extensively. This compound may also possess antimicrobial properties similar to those observed in other triazoles:

  • Efficacy Against Bacteria : Studies show that certain triazoles inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus at concentrations that significantly impact microbial viability .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with other known triazole derivatives.

Compound NameStructure TypeAnticancer Activity (IC50)Antimicrobial Activity
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideTriazole derivativeComparable to doxorubicinEffective against multiple strains
1H-1,2,3-triazole tethered compoundsTriazole tetheredIC50 1.1 μMActive against E. coli
N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyltriazoleCurrent compoundTBDTBD

Note : TBD = To Be Determined; further research is needed to establish specific values for the current compound.

Case Studies and Research Findings

Several studies focusing on triazole derivatives provide insights into their potential applications:

  • Antiproliferative Studies : A study involving various 1,2,3-triazole derivatives reported significant antiproliferative activity against different cancer cell lines. The findings indicated that structural modifications could enhance activity and selectivity .
  • Antimicrobial Evaluations : Research has shown that specific modifications in the triazole structure can lead to enhanced antimicrobial properties. For instance, compounds were tested against both Gram-positive and Gram-negative bacteria with promising results .

Q & A

Q. What are the standard synthetic routes for N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including cycloaddition for triazole ring formation and subsequent coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole core, followed by carboxamide coupling under controlled conditions (e.g., DCC/DMAP-mediated activation). Reaction parameters such as temperature (60–80°C for cycloaddition) and pH (neutral for coupling) are critical to achieving yields >80% . Final purification often uses column chromatography with gradients of ethyl acetate/hexane.

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm structural integrity, with characteristic shifts for the cyanophenyl (δ 8.2–8.3 ppm) and ethoxyphenyl (δ 1.4 ppm for CH₃) groups .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 377.12 [M+H]⁺) .
  • Elemental Analysis: Combustion analysis ensures compliance with calculated C, H, N content (e.g., C: 63.4%, H: 4.5%, N: 19.8%) .

Q. How is the compound’s purity assessed during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. Purity >95% is required for biological testing. Contaminants like unreacted intermediates are identified via retention time comparison .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies in X-ray diffraction data (e.g., poor R-factors or electron density maps) are addressed using iterative refinement in SHELXL. Strategies include:

  • Adjusting thermal displacement parameters (ADPs) for anisotropic atoms.
  • Modeling disorder with PART instructions and occupancy refinement.
  • Validating hydrogen bonding networks with WinGX/ORTEP . Example: A recent study achieved an R₁ value of 0.045 by refining twinned data with SHELXL’s TWIN/BASF commands .

Q. What methodologies optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Substituent Variation: Modifying the ethoxyphenyl group (e.g., replacing OCH₂CH₃ with OCF₃) enhances metabolic stability, assessed via microsomal assays .
  • Docking Studies: AutoDock Vina predicts binding affinities to targets like β-catenin (PDB: 1JDH), guiding rational design .
  • In Vitro Screening: Dose-response curves (IC₅₀) in Wnt/β-catenin pathway inhibition assays identify potent analogs .

Q. How are reaction conditions optimized to mitigate low yields in scale-up synthesis?

  • DoE (Design of Experiments): Response surface methodology identifies optimal parameters (e.g., 72°C, pH 7.5) for CuAAC, improving yields from 70% to 88% .
  • In Situ Monitoring: ReactIR tracks azide consumption to terminate reactions at >95% conversion .
  • Solvent Screening: Switching from DMF to THF reduces byproduct formation during carboxamide coupling .

Q. How can conflicting NMR data (e.g., split peaks) be interpreted?

Split peaks may arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:

  • Variable-temperature NMR (VT-NMR) to coalesce rotameric signals at elevated temperatures.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals . Example: A ¹H-¹³C HSQC experiment resolved ambiguity in triazole-CH₃ coupling in a related analog .

Key Challenges and Future Directions

  • Crystallization Issues: High flexibility of the ethoxyphenyl group complicates crystal growth. Co-crystallization with chaperones (e.g., cyclodextrins) is under investigation .
  • Metabolic Stability: Deuterium labeling at the methyl-triazole position may prolong half-life in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.